molecular formula C10H11F2NO B13277126 3-(3,5-Difluorophenoxy)pyrrolidine

3-(3,5-Difluorophenoxy)pyrrolidine

Cat. No.: B13277126
M. Wt: 199.20 g/mol
InChI Key: WODHJUHQHBRQHF-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenoxy)pyrrolidine is a chemical compound with the molecular formula C10H11F2NO. It is characterized by the presence of a pyrrolidine ring attached to a 3,5-difluorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenoxy)pyrrolidine typically involves the reaction of 3,5-difluorophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with pyrrolidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenoxy)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenoxy)pyrrolidine involves its interaction with specific molecular targets. The presence of the fluorine atoms enhances its binding affinity to certain receptors or enzymes, potentially leading to biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Difluorophenoxy)pyrrolidine is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(3,5-difluorophenoxy)pyrrolidine

InChI

InChI=1S/C10H11F2NO/c11-7-3-8(12)5-10(4-7)14-9-1-2-13-6-9/h3-5,9,13H,1-2,6H2

InChI Key

WODHJUHQHBRQHF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC(=CC(=C2)F)F

Origin of Product

United States

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